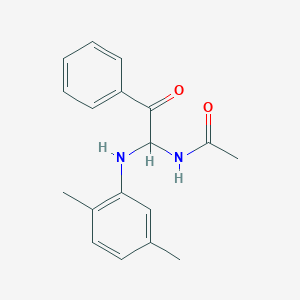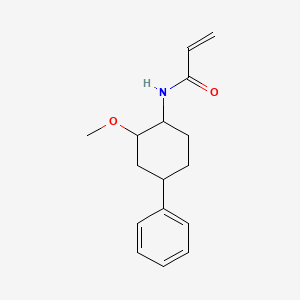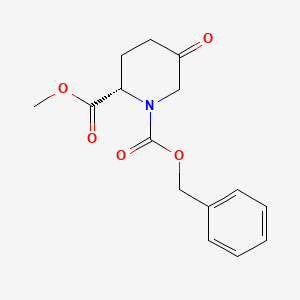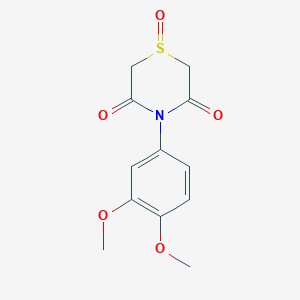
4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, which is a common motif in many organic compounds . This group consists of a phenyl ring (a six-membered carbon ring) with two methoxy groups (-OCH3) attached at the 3 and 4 positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, (3,4-Dimethoxyphenyl)acetonitrile has been used in the synthesis of various compounds . Other methods involve the Povarov reaction or BF3·OEt2-catalyzed cycloaddition .
Molecular Structure Analysis
The molecular structure analysis of similar compounds involves techniques like X-ray crystallography and computational methods like density functional theory (DFT) . These methods help in understanding the 3D structure, bond lengths, bond angles, and other structural parameters .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations of functional groups, bond formation, and bond breaking .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .
Aplicaciones Científicas De Investigación
Photophysical and Electrochemical Properties
Compounds with dimethoxyphenyl groups have been extensively studied for their photophysical and electrochemical properties. These studies often focus on understanding the absorption, fluorescence, and electron transfer processes in these molecules. Such properties are crucial for applications in organic electronics, photovoltaics, and as fluorescent markers in biological systems. For instance, studies on substituted 1,2-diarylethenes, including those with dimethoxyphenyl groups, explore their solvent polarity-dependent fluorescence, which is indicative of their potential in sensory applications and organic light-emitting diodes (OLEDs) (Singh & Kanvah, 2001).
Antimicrobial and Anti-Proliferative Activities
Chemical derivatives featuring the dimethoxyphenyl group have shown promising antimicrobial and anti-proliferative activities. These compounds are being explored for their potential in creating new antibacterial, antifungal, and cancer-fighting drugs. For example, N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibit significant inhibitory activities against various pathogenic bacteria and yeast-like fungi. Moreover, some of these compounds have shown potent anti-proliferative activities against different cancer cell lines, highlighting their potential in cancer therapy (Al-Wahaibi et al., 2021).
Novel Synthetic Pathways and Chemical Structures
Research on compounds with the dimethoxyphenyl moiety often involves the development of novel synthetic methods and the discovery of new chemical structures. These efforts not only expand the chemical space for future drug development but also enhance our understanding of molecular interactions and reactivity. For instance, innovative synthetic pathways have led to the creation of unique dimeric bithiophenes with potential antifungal and nematicidal applications, offering new avenues for agricultural and pharmaceutical industries (Wu et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on synthesizing the specific compound “4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione” and studying its properties and potential applications. Similar compounds have shown a wide range of biological activities, suggesting potential uses in medicinal chemistry .
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-17-9-4-3-8(5-10(9)18-2)13-11(14)6-19(16)7-12(13)15/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOZCPBPLNSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CS(=O)CC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2851222.png)
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline](/img/structure/B2851224.png)
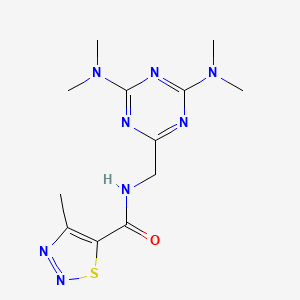
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2851229.png)
![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide](/img/structure/B2851236.png)
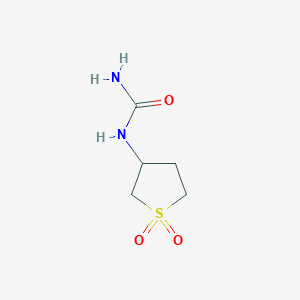
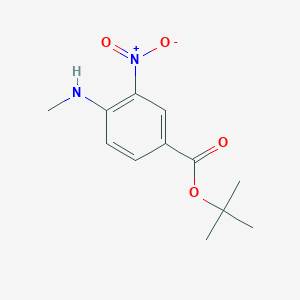
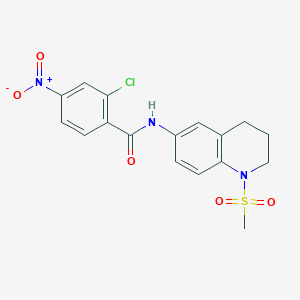
![3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2851240.png)
